(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine
CAS No.: 119008-53-6
VCID: VC20749651
Molecular Formula: C13H19N
Molecular Weight: 189.3 g/mol
* For research use only. Not for human or veterinary use.

Description | Overview of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine is a chiral compound that belongs to the class of pyrrolidine derivatives. Its unique structure features a five-membered pyrrolidine ring with a benzyl group attached at the nitrogen atom and two methyl groups located at the 2 and 5 positions of the ring. The stereochemistry of this compound is denoted by the (2R,5R) configuration, which is critical for its biological activity and chemical behavior. Synthesis of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidineThe synthesis of this compound typically involves several key steps:
Biological ActivityThe biological activity of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine is significantly influenced by its chiral nature:
Research FindingsRecent studies have highlighted various aspects of (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine:
|
---|---|
CAS No. | 119008-53-6 |
Product Name | (2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine |
Molecular Formula | C13H19N |
Molecular Weight | 189.3 g/mol |
IUPAC Name | (2R,5R)-1-benzyl-2,5-dimethylpyrrolidine |
Standard InChI | InChI=1S/C13H19N/c1-11-8-9-12(2)14(11)10-13-6-4-3-5-7-13/h3-7,11-12H,8-10H2,1-2H3/t11-,12-/m1/s1 |
Standard InChIKey | KKRNGUFZPFNIFS-VXGBXAGGSA-N |
Isomeric SMILES | C[C@@H]1CC[C@H](N1CC2=CC=CC=C2)C |
SMILES | CC1CCC(N1CC2=CC=CC=C2)C |
Canonical SMILES | CC1CCC(N1CC2=CC=CC=C2)C |
Synonyms | (2R-trans)-2,5-Dimethyl-1-(phenylmethyl)pyrrolidine; (-)-N-Benzyl-2,5-dimethyl-_x000B_pyrrolidine; (2R,5R)-2,5-Dimethyl-1-(phenylmethyl)pyrrolidine;_x000B_(2R,5R)-1-Benzyl-2,5-dimethylpyrrolidine; |
PubChem Compound | 10867127 |
Last Modified | Sep 16 2023 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume